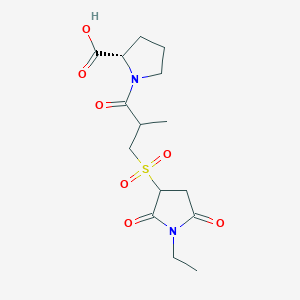![molecular formula C11H16O B011611 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone CAS No. 108338-49-4](/img/structure/B11611.png)
1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone is a chemical compound that belongs to the family of cyclohexenones. It has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, are crucial aspects to explore.
Mechanism Of Action
The mechanism of action of 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone is not fully understood. However, studies suggest that the compound may inhibit the activity of certain enzymes, leading to its potential therapeutic effects.
Biochemical And Physiological Effects
Studies have shown that the compound exhibits various biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes. Additionally, the compound has been found to exhibit potential anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
The compound exhibits several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, the compound exhibits potential therapeutic effects, making it a promising candidate for the development of new drugs. However, the compound also has limitations, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for research on 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone. One potential direction is to further explore its potential therapeutic effects, including its ability to induce apoptosis in cancer cells and its anti-inflammatory properties. Additionally, further research could investigate the compound's potential use in the development of new materials, including polymers and liquid crystals. Finally, research could focus on developing new synthetic methods for the compound, which could lead to the synthesis of new derivatives with potentially improved properties.
In conclusion, 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone is a chemical compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all crucial aspects to explore in scientific research. Further research on this compound could lead to the development of new drugs and materials with potentially significant therapeutic and industrial applications.
Synthesis Methods
The synthesis of 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone involves the reaction of 4-cyclohexene-1,3-dione with propenyl magnesium bromide in the presence of a catalyst. The reaction results in the formation of the desired compound, which is then purified through various techniques, including column chromatography, recrystallization, and distillation.
Scientific Research Applications
The compound has various scientific research applications, including its use in the synthesis of other compounds, such as heterocyclic compounds. It has also been used in the development of new drugs, as it exhibits potential anticancer, anti-inflammatory, and antimicrobial properties. Additionally, the compound has been studied for its potential use in the development of new materials, including polymers and liquid crystals.
properties
CAS RN |
108338-49-4 |
|---|---|
Product Name |
1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone |
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-[4-[(Z)-prop-1-enyl]cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3-5,11H,6-8H2,1-2H3/b4-3- |
InChI Key |
RUAJLMPLRCGEKX-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C\C1=CCC(CC1)C(=O)C |
SMILES |
CC=CC1=CCC(CC1)C(=O)C |
Canonical SMILES |
CC=CC1=CCC(CC1)C(=O)C |
synonyms |
Ethanone, 1-[4-(1-propenyl)-3-cyclohexen-1-yl]-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





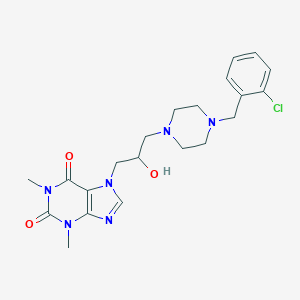
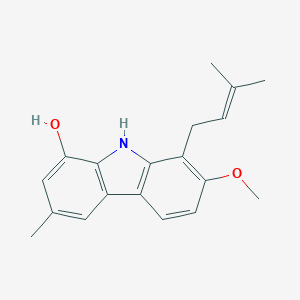
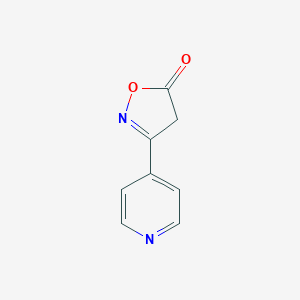
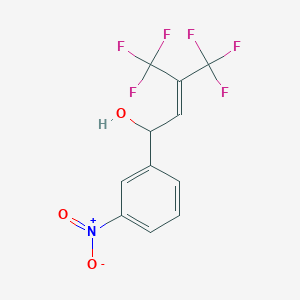
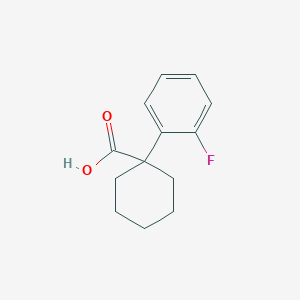
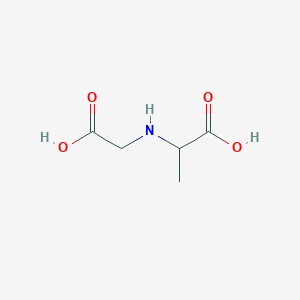
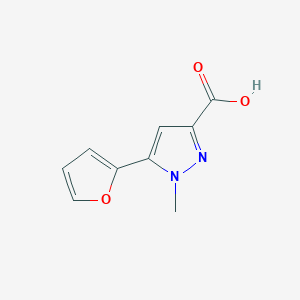
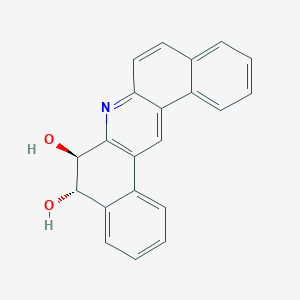
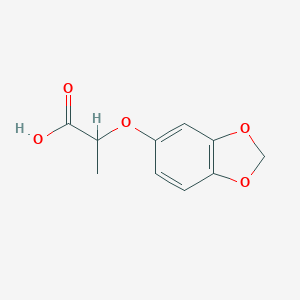
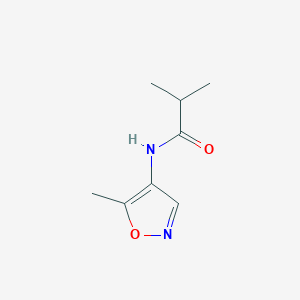
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
